molecular formula C11H11FN2O B14740979 2-(3-Fluorophenyl)-1,5-dimethyl-1,2-dihydro-3h-pyrazol-3-one CAS No. 6286-80-2

2-(3-Fluorophenyl)-1,5-dimethyl-1,2-dihydro-3h-pyrazol-3-one

Cat. No.: B14740979
CAS No.: 6286-80-2
M. Wt: 206.22 g/mol
InChI Key: GFRLRQFXBGYRAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenyl)-1,5-dimethyl-1,2-dihydro-3h-pyrazol-3-one is a chemical compound that belongs to the class of pyrazolones Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-1,5-dimethyl-1,2-dihydro-3h-pyrazol-3-one typically involves the reaction of 3-fluoroacetophenone with hydrazine hydrate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenyl)-1,5-dimethyl-1,2-dihydro-3h-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

    Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenyl)-1,5-dimethyl-1,2-dihydro-3h-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-1,5-dimethyl-1,2-dihydro-3h-pyrazol-3-one
  • 2-(3-Bromophenyl)-1,5-dimethyl-1,2-dihydro-3h-pyrazol-3-one
  • 2-(3-Methylphenyl)-1,5-dimethyl-1,2-dihydro-3h-pyrazol-3-one

Uniqueness

The presence of the fluorophenyl group in 2-(3-Fluorophenyl)-1,5-dimethyl-1,2-dihydro-3h-pyrazol-3-one distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and biological activity. This makes this compound a unique and valuable compound for various applications.

Properties

CAS No.

6286-80-2

Molecular Formula

C11H11FN2O

Molecular Weight

206.22 g/mol

IUPAC Name

2-(3-fluorophenyl)-1,5-dimethylpyrazol-3-one

InChI

InChI=1S/C11H11FN2O/c1-8-6-11(15)14(13(8)2)10-5-3-4-9(12)7-10/h3-7H,1-2H3

InChI Key

GFRLRQFXBGYRAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.